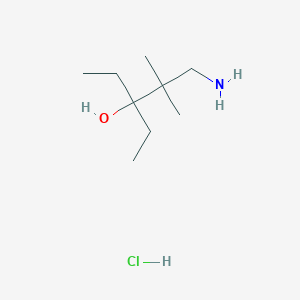
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is a chemical compound with the molecular formula C9H21NO·HCl. It is known for its unique structure, which includes an amino group, an ethyl group, and a dimethylpentanol backbone. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride typically involves the reaction of 3-ethyl-2,2-dimethylpentan-3-ol with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparaison Avec Des Composés Similaires
- 1-Amino-3-ethyl-2,2-dimethylbutan-3-ol
- 1-Amino-3-ethyl-2,2-dimethylhexan-3-ol
- 1-Amino-3-ethyl-2,2-dimethylheptan-3-ol
Comparison: 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.
Propriétés
IUPAC Name |
1-amino-3-ethyl-2,2-dimethylpentan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-5-9(11,6-2)8(3,4)7-10;/h11H,5-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHXNOWKLNLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)(C)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)
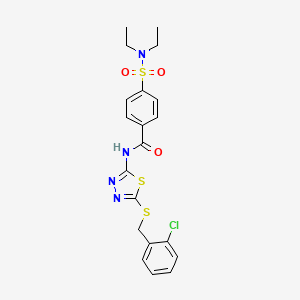
![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[3-(dimethylamino)propyl]urea](/img/structure/B2958704.png)
![3-cyclopentyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2958706.png)
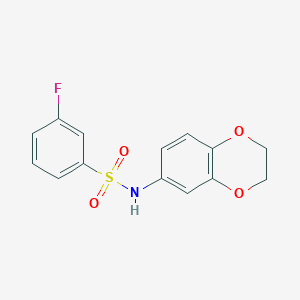
![2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2958708.png)
![4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2958710.png)
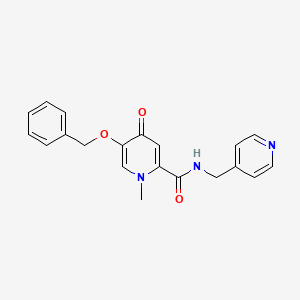
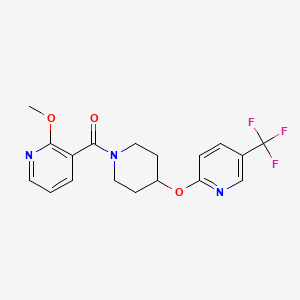
![4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2958715.png)
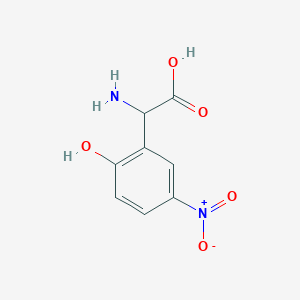
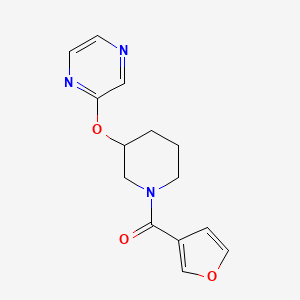
![2-chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2958722.png)
